molecular formula C14H23NO3 B11866262 trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate CAS No. 146548-15-4

trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11866262
CAS No.: 146548-15-4
M. Wt: 253.34 g/mol
InChI Key: MNWQGQXNDLLERG-WDEREUQCSA-N
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Description

trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the tert-Butyl Group: This step might involve the use of tert-butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.

Scientific Research Applications

trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • tert-Butyl 6-hydroxyisoquinoline-2-carboxylate

Uniqueness

Compared to similar compounds, trans-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate might exhibit unique biological activities or chemical reactivity due to the specific arrangement of functional groups and stereochemistry.

Properties

CAS No.

146548-15-4

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl (4aS,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m0/s1

InChI Key

MNWQGQXNDLLERG-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)CC[C@@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1

Origin of Product

United States

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